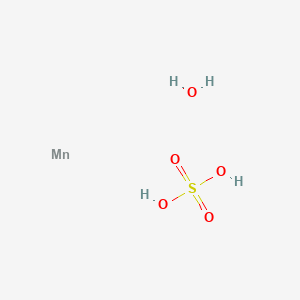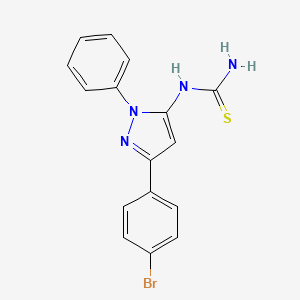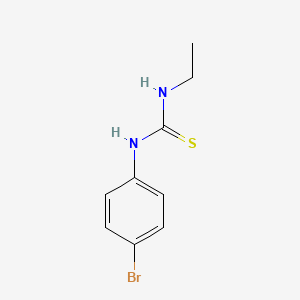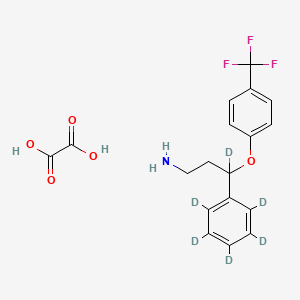
C.I. 77752; Manganese Sulfate (MnSO4) Tetrahydrate; Manganese Sulfate Tetrahydrate; Manganese(2+) Sulfate Tetrahydrate; Manganous Sulfate Tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese Sulfate Tetrahydrate, also known as C.I. 77752, Manganese(2+) Sulfate Tetrahydrate, and Manganous Sulfate Tetrahydrate, is an inorganic compound with the chemical formula MnSO₄·4H₂O. This pale pink, deliquescent solid is a commercially significant manganese(II) salt. It is widely used in various industrial applications, including agriculture, chemistry, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese Sulfate Tetrahydrate can be synthesized through the neutralization reaction of sulfuric acid and manganese dioxide. The reaction typically involves heating an aqueous solution of sulfuric acid and manganese dioxide to around 340 K. The resulting solution is then crystallized to obtain Manganese Sulfate Tetrahydrate .
Industrial Production Methods
Industrial production of Manganese Sulfate Tetrahydrate often involves the leaching of low-grade manganese ores with sulfuric acid. The leaching process is optimized by controlling the concentration of sulfuric acid, reaction temperature, and agitation rate. The leaching efficiency of manganese can reach up to 92.42% under optimal conditions .
Análisis De Reacciones Químicas
Types of Reactions
Manganese Sulfate Tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: It can be reduced to manganese metal using reducing agents like hydrogen gas or carbon monoxide.
Substitution: The sulfate ions in Manganese Sulfate Tetrahydrate can be substituted with other anions in the presence of suitable reagents.
Major Products
Oxidation: Manganese dioxide (MnO₂)
Reduction: Manganese metal (Mn)
Substitution: Various manganese salts depending on the substituting anion
Aplicaciones Científicas De Investigación
Manganese Sulfate Tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a source of manganese in biochemical and physiological studies.
Industry: It finds application in the production of dry-cell batteries and as a micronutrient in fertilizers.
Mecanismo De Acción
Manganese Sulfate Tetrahydrate exerts its effects primarily through its role as a source of manganese ions (Mn²⁺). Manganese is an essential cofactor for various enzymes involved in physiological processes, including antioxidant defense, metabolism, and bone development. The compound undergoes electrolysis to produce manganese dioxide, which is used in dry-cell batteries .
Comparación Con Compuestos Similares
Manganese Sulfate Tetrahydrate can be compared with other manganese sulfate hydrates, such as:
- Manganese Sulfate Monohydrate (MnSO₄·H₂O)
- Manganese Sulfate Heptahydrate (MnSO₄·7H₂O)
Uniqueness
Manganese Sulfate Tetrahydrate is unique due to its specific hydration state, which affects its solubility, stability, and reactivity. It is isostructural with other sulfate tetrahydrates, such as those of magnesium, iron, and cobalt .
Conclusion
Manganese Sulfate Tetrahydrate is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it an essential material for scientific research and industrial applications.
Propiedades
Fórmula molecular |
H4MnO5S |
|---|---|
Peso molecular |
171.03 g/mol |
Nombre IUPAC |
manganese;sulfuric acid;hydrate |
InChI |
InChI=1S/Mn.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
Clave InChI |
VSEWZMQQQHLHQT-UHFFFAOYSA-N |
SMILES canónico |
O.OS(=O)(=O)O.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12043303.png)
![3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12043305.png)

![4-hydroxy-N-[2-(methylcarbamoyl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043309.png)
![{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12043322.png)
![4-Chloro-2-[2-(2-fluoro-phenyl)-pyrrolidin-1-yl]-pyrimidine](/img/structure/B12043327.png)


![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12043337.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12043345.png)


